molecular formula C12H13NOS B14147614 2,5-Dimethyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazole CAS No. 89150-24-3

2,5-Dimethyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazole

Cat. No.: B14147614
CAS No.: 89150-24-3
M. Wt: 219.30 g/mol
InChI Key: OBPIBYXSSAQSKY-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazole is an organic compound with the molecular formula C12H13NOS. This compound is characterized by its oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The presence of the methylsulfanyl group attached to the phenyl ring adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(methylsulfanyl)benzaldehyde with 2,5-dimethyl-1,3-oxazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2,5-Dimethyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazole has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding to biological molecules. The methylsulfanyl group can undergo metabolic transformations, affecting the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-4-phenyl-1,3-oxazole: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.

    4-(Methylsulfanyl)phenyl-1,3-oxazole: Similar structure but different substitution pattern on the oxazole ring.

Uniqueness

The presence of both the methylsulfanyl group and the dimethyl-substituted oxazole ring in 2,5-Dimethyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazole makes it unique. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

CAS No.

89150-24-3

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

2,5-dimethyl-4-(4-methylsulfanylphenyl)-1,3-oxazole

InChI

InChI=1S/C12H13NOS/c1-8-12(13-9(2)14-8)10-4-6-11(15-3)7-5-10/h4-7H,1-3H3

InChI Key

OBPIBYXSSAQSKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C)C2=CC=C(C=C2)SC

Origin of Product

United States

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